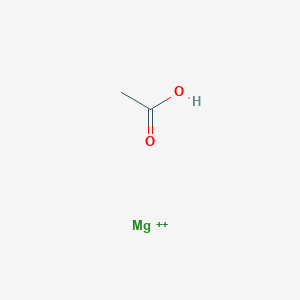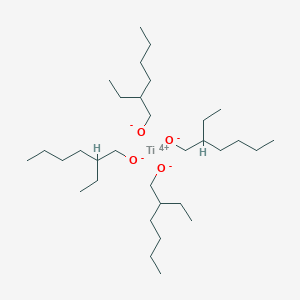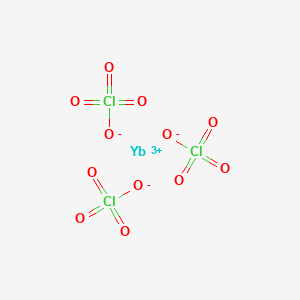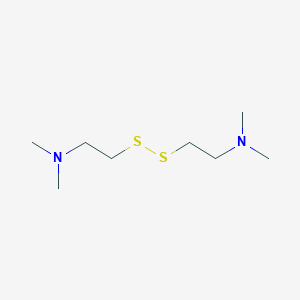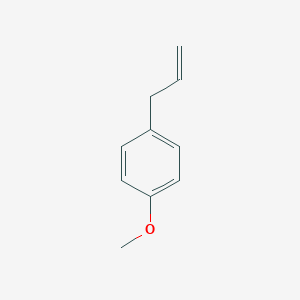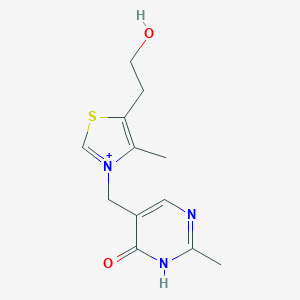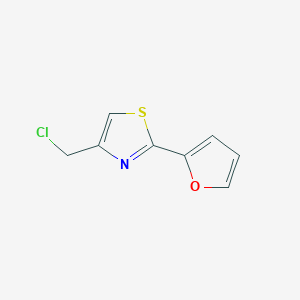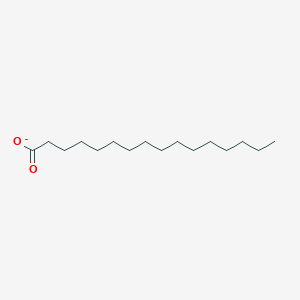
Hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanoate, also known as palmitate, is a fatty acid that is widely distributed in nature. It is a major component of animal and plant fats and oils, and is found in many food sources. Hexadecanoate has been the subject of extensive research due to its important role in various biological processes.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Hexadecanoic acid, extracted from marine organisms like Sea pens, has demonstrated potential anticancer properties. Studies have shown that compounds like Hexadecanoic acid can induce apoptosis in human breast cancer and cervical cancer cells. This suggests that Hexadecanoate may play a role in cancer treatment through the induction of apoptosis pathways (Sharifi et al., 2020).
Insecticidal Activity
n-Hexadecanoic acid has been identified in n-Hexane extracts of Epaltes divaricata and has shown significant insecticidal activity against pests like Aedes aegypti and Spodoptera litura. This suggests that Hexadecanoate derivatives could be used in pest control, particularly in agricultural and medical settings (Amala et al., 2021).
Microbial Activity and Biodegradation
Hexadecanoate compounds have been studied for their effects on microbial communities and their ability to biodegrade environmental contaminants. Research has shown that n-Hexadecanoic acid can alter microbial community structures and is involved in the microbial degradation of exogenous contaminants like n-hexadecane in different types of soils (Zyakun et al., 2011). Furthermore, studies indicate that Hexadecanoate can impact the soil microbial biomass, affecting soil health and plant growth (Baoli et al., 2010).
Anticonvulsant Activities
Hexadecanoic acid, as part of non-polar extracts from Moringa oleifera leaves, has shown potential anticonvulsant activities. The compound delayed seizure latency in animal models, indicating its potential use in epilepsy therapy (González-Trujano et al., 2018).
Environmental and Ecological Applications
Hexadecanol, a derivative of Hexadecanoic acid, has been studied for its use as a reservoir evaporation retardant. It has been shown to not produce undesirable effects on public health, water quality, or fish and wildlife, making it an interesting subject for hydrologic and economic field evaluation in water conservation (Timblin et al., 1962).
Eigenschaften
CAS-Nummer |
143-20-4 |
|---|---|
Produktname |
Hexadecanoate |
Molekularformel |
C16H31O2- |
Molekulargewicht |
255.42 g/mol |
IUPAC-Name |
hexadecanoate |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/p-1 |
InChI-Schlüssel |
IPCSVZSSVZVIGE-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)[O-] |
Andere CAS-Nummern |
143-20-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



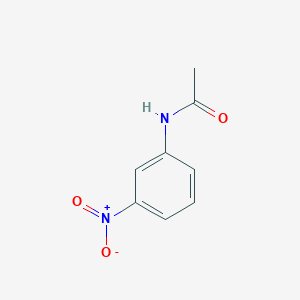
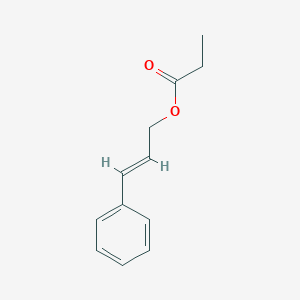
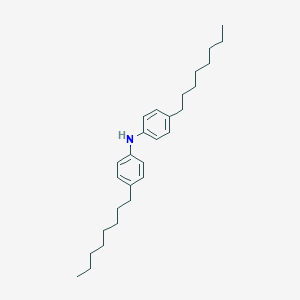
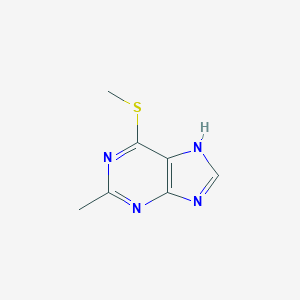
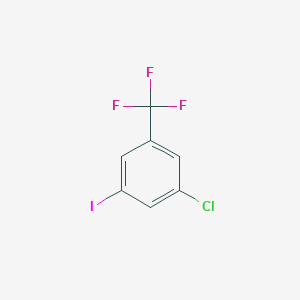
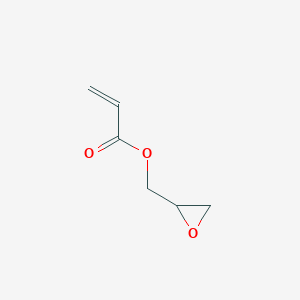
![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)
